
tert-Butyl (R)-2-(pyrrolidin-3-yloxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-[(3R)-pyrrolidin-3-yloxy]acetate: is an organic compound that features a tert-butyl ester group and a pyrrolidin-3-yloxy moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(3R)-pyrrolidin-3-yloxy]acetate can be achieved through several methods. One common approach involves the reaction of tert-butyl bromoacetate with (3R)-pyrrolidin-3-ol in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the bromine atom by the pyrrolidin-3-yloxy group.
Industrial Production Methods: In an industrial setting, the production of tert-butyl esters, including tert-butyl 2-[(3R)-pyrrolidin-3-yloxy]acetate, can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反応の分析
Types of Reactions: Tert-butyl 2-[(3R)-pyrrolidin-3-yloxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Chemistry: Tert-butyl 2-[(3R)-pyrrolidin-3-yloxy]acetate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its structural features make it a valuable intermediate in the development of new drugs and therapeutic agents.
Medicine: The compound’s potential medicinal applications include its use in the synthesis of novel pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile starting material for drug discovery.
Industry: In the industrial sector, tert-butyl 2-[(3R)-pyrrolidin-3-yloxy]acetate is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
作用機序
The mechanism of action of tert-butyl 2-[(3R)-pyrrolidin-3-yloxy]acetate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active pyrrolidin-3-yloxy moiety, which can then interact with biological targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Tert-butyl 2-[(3S)-pyrrolidin-3-yloxy]acetate: A stereoisomer with similar structural features but different stereochemistry.
Tert-butyl 2-[(3R)-pyrrolidin-3-yloxy]propionate: A related compound with a propionate ester group instead of an acetate group.
Tert-butyl 2-[(3R)-pyrrolidin-3-yloxy]butyrate: Another related compound with a butyrate ester group.
Uniqueness: Tert-butyl 2-[(3R)-pyrrolidin-3-yloxy]acetate is unique due to its specific combination of a tert-butyl ester group and a pyrrolidin-3-yloxy moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C10H19NO3 |
|---|---|
分子量 |
201.26 g/mol |
IUPAC名 |
tert-butyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)7-13-8-4-5-11-6-8/h8,11H,4-7H2,1-3H3/t8-/m1/s1 |
InChIキー |
DATHSDGIKBSITL-MRVPVSSYSA-N |
異性体SMILES |
CC(C)(C)OC(=O)CO[C@@H]1CCNC1 |
正規SMILES |
CC(C)(C)OC(=O)COC1CCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-Bicyclo[2.2.2]octan-2-amine](/img/structure/B13559968.png)

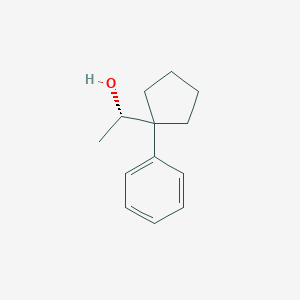
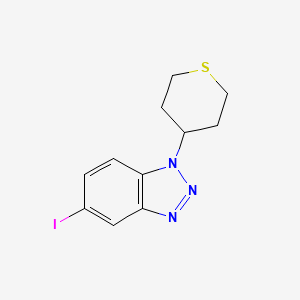
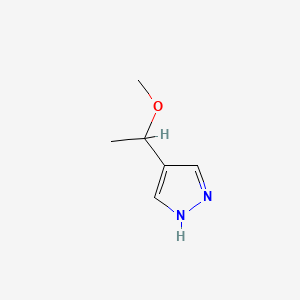
![2-[(2R,6S)-6-(2-methoxy-2-oxoethyl)-4-oxooxan-2-yl]acetic acid](/img/structure/B13559998.png)
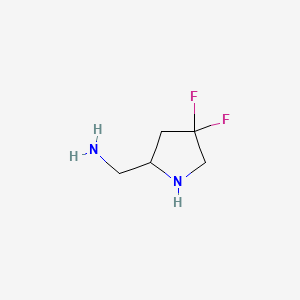

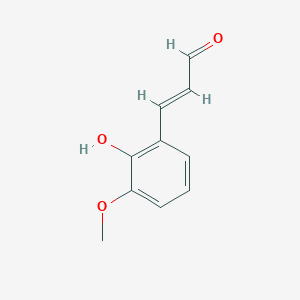
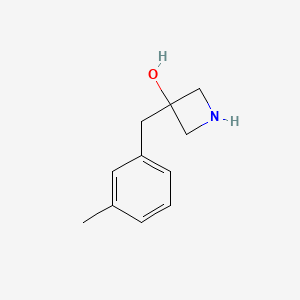
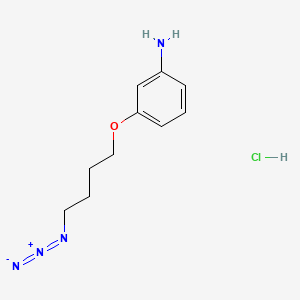
![Tert-butyl [1-(4-methoxyphenyl)-1-methyl-2-oxoethyl]carbamate](/img/structure/B13560033.png)
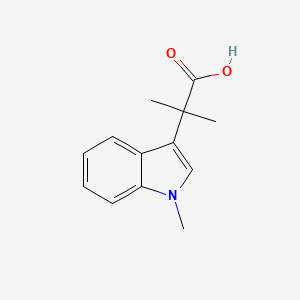
![(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13560049.png)
